5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound containing nitrogen and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and subsequent cyclization to form the dihydropyridinone ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyridinones, amines, and oxo derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases by targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-chloro-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one
- 5-Amino-3-iodo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, 5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This uniqueness makes it a valuable compound for targeted synthetic applications and research.
Properties
Molecular Formula |
C8H11BrN2O2 |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(2-hydroxyethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-6(10)4-11(2-3-12)8(13)7(5)9/h4,12H,2-3,10H2,1H3 |
InChI Key |
MKBXUHHGQLFUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1N)CCO)Br |
Origin of Product |
United States |
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